molecular formula C11H9N3O2S B377582 2-[({4-Nitrophenyl}sulfanyl)amino]pyridine CAS No. 35069-81-9

2-[({4-Nitrophenyl}sulfanyl)amino]pyridine

Cat. No.: B377582
CAS No.: 35069-81-9
M. Wt: 247.28g/mol
InChI Key: NHRKXPCRTQULCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[({4-Nitrophenyl}sulfanyl)amino]pyridine is a compound that features a pyridine ring substituted with an amine group and a 4-nitrophenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({4-Nitrophenyl}sulfanyl)amino]pyridine typically involves the reaction of 4-nitrothiophenol with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-[({4-Nitrophenyl}sulfanyl)amino]pyridine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, particularly at the 3-position, using reagents like bromine or iodine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Bromine, iodine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

2-[({4-Nitrophenyl}sulfanyl)amino]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[({4-Nitrophenyl}sulfanyl)amino]pyridine involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(4-nitrophenyl)sulfonylpyridin-2-amine: Similar structure but with a sulfonyl group instead of a sulfanyl group.

    N-(4-nitrophenyl)thioamidepyridin-2-amine: Contains a thioamide group instead of a sulfanyl group.

Uniqueness

2-[({4-Nitrophenyl}sulfanyl)amino]pyridine is unique due to the presence of both a nitro group and a sulfanyl group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-(4-nitrophenyl)sulfanylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2S/c15-14(16)9-4-6-10(7-5-9)17-13-11-3-1-2-8-12-11/h1-8H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRKXPCRTQULCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NSC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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